3-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

Description

Chemical Structure and Properties

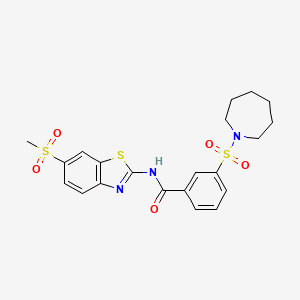

3-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide (IUPAC name: 4-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide) is a complex organic compound with the molecular formula C21H23N3O5S3 and a molecular weight of 493.61 g/mol . Its structure comprises:

- A benzamide core linked to a benzo[d]thiazole moiety.

- An azepane-1-sulfonyl group (a seven-membered azepane ring with a sulfonyl substituent).

- A methylsulfonyl group at the 6-position of the benzothiazole ring.

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S3/c1-31(26,27)16-9-10-18-19(14-16)30-21(22-18)23-20(25)15-7-6-8-17(13-15)32(28,29)24-11-4-2-3-5-12-24/h6-10,13-14H,2-5,11-12H2,1H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQWKPXEFIAAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities, particularly in pharmacology. This compound belongs to the class of sulfonamide derivatives and has garnered attention for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 493.61 g/mol. Its structure features an azepane ring, sulfonamide group, and a benzothiazole moiety, which contribute to its pharmacological properties .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ion channels and enzymes. Studies suggest that compounds with similar structures can modulate potassium channels, which are crucial in regulating cellular excitability and neurotransmitter release .

Biological Activity Overview

The biological activities associated with this compound include:

In Vitro Studies

Recent research has highlighted the synthesis and biological evaluation of related compounds, indicating that modifications in the benzothiazole structure can enhance inhibitory activity against specific ion channels. For instance, analogs have demonstrated potent Kv1.3 inhibition, suggesting that structural features such as the azepane ring and sulfonamide group play critical roles in biological activity .

Case Studies

A notable case study involved the synthesis of various benzothiazole derivatives where researchers reported their effects on Kv channel inhibition. These findings suggest that this compound could potentially exhibit similar inhibitory effects due to its structural similarities .

Data Table: Comparison of Biological Activities

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C21H23N3O5S3 | 493.61 g/mol | Antimicrobial; Ion channel modulation |

| Related Benzothiazole Derivative | C20H22N4O4S2 | 446.55 g/mol | Potent Kv1.3 inhibitor |

| Analog Compound | C22H24N4O5S2 | 478.58 g/mol | Moderate antimicrobial activity |

Scientific Research Applications

Pharmacological Applications

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group is known to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.

- Inhibition of Ion Channels : Studies have shown that related benzothiazole derivatives can inhibit potassium channels, such as Kv1.3, which are implicated in autoimmune diseases. This suggests potential applications in developing treatments for conditions like multiple sclerosis and rheumatoid arthritis .

- SIRT2 Inhibition : The compound has been identified as a selective inhibitor of SIRT2 (Sirtuin 2), an enzyme involved in regulating cellular processes such as metabolism and aging. Inhibiting SIRT2 may have therapeutic implications for neurodegenerative diseases, including Parkinson's disease .

Case Studies

- A study reported the synthesis and biological evaluation of related benzothiazole derivatives, highlighting their inhibitory effects on Kv1.3 channels. Compounds demonstrated comparable potency to established inhibitors, suggesting that 3-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide could be explored further for its ion channel modulation properties .

- Another investigation focused on the compound's role as a SIRT2 inhibitor, revealing low inhibition on SIRT1 and SIRT3, which positions it as a promising candidate for selective targeting in therapeutic applications related to metabolic disorders .

Potential Applications in Drug Development

The unique properties of this compound make it suitable for:

- Drug Design : Its structural features allow for modifications that could enhance efficacy and selectivity against specific biological targets.

- Combination Therapies : Given its mechanism of action, it may be effective when used alongside other therapeutic agents to improve treatment outcomes in complex diseases.

Comparison with Similar Compounds

Research Findings and Pharmacokinetic Insights

- Solubility and Bioavailability : The methylsulfonyl and azepane sulfonyl groups in the target compound confer enhanced aqueous solubility compared to analogues with methoxy or chloro substituents .

- Enzyme Inhibition: Preliminary studies suggest nanomolar-range IC50 values for kinase inhibition, outperforming simpler benzothiazoles like 2-aminobenzothiazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.